molecular formula C9H17NO2 B13621842 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid

Cat. No.: B13621842
M. Wt: 171.24 g/mol
InChI Key: FJKYXAUFKNZUGW-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by a cyclopentane ring substituted with an amino group and a dimethyl group, along with an acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid typically involves the reaction of cyclopentanone with a suitable amine, followed by the introduction of the acetic acid group. One common method involves the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a base such as triethylamine. The reaction is carried out under reflux conditions in a solvent mixture of toluene and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaneacetic acid: Similar structure but lacks the amino and dimethyl substitutions.

    2-Amino-2-methylpropanoic acid: Contains an amino group and a methyl group but differs in the ring structure.

Uniqueness

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylcyclopentyl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-8(2)4-3-5-9(8,10)6-7(11)12/h3-6,10H2,1-2H3,(H,11,12)

InChI Key

FJKYXAUFKNZUGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(CC(=O)O)N)C

Origin of Product

United States

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